molecular formula C8H8IN3 B13657290 7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13657290
M. Wt: 273.07 g/mol
InChI Key: CHNKIVOGGCWYRC-UHFFFAOYSA-N
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Description

7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine (CAS: 160723-85-3) is a halogenated pyrrolopyrazine derivative characterized by an iodine atom at position 7 and methyl groups at positions 2 and 2. This compound belongs to the fused heterocyclic family, which is widely explored in medicinal chemistry and materials science due to its structural versatility. Pyrrolo[2,3-b]pyrazine derivatives are known for their role in kinase inhibition, optoelectronic applications, and as intermediates in organic synthesis .

Properties

Molecular Formula

C8H8IN3

Molecular Weight

273.07 g/mol

IUPAC Name

7-iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C8H8IN3/c1-4-5(2)12-8-7(11-4)6(9)3-10-8/h3H,1-2H3,(H,10,12)

InChI Key

CHNKIVOGGCWYRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=CN2)I)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-b]pyrazine derivatives .

Scientific Research Applications

7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby modulating cell signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key compounds for comparison :

2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine (CAS: 875781-44-5): Features bromine at position 2 and iodine at position 2.

7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine (CAS: 889451-27-8): The sulfonyl group at position 5 increases molecular weight and polarity, likely altering pharmacokinetic properties in drug candidates .

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS: 4121-22-6): The aldehyde group at position 7 enables further functionalization (e.g., condensation reactions) but may reduce stability due to oxidative sensitivity .

Table 1: Structural and Functional Comparison

Compound Substituents Key Features
7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine 7-I, 2,3-diCH₃ High lipophilicity, potential for halogen bonding, thermal stability
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine 2-Br, 7-I Dual halogenation enhances cross-coupling reactivity
3-Chloro-5H-pyrrolo[2,3-b]pyrazine 3-Cl Smaller substituent improves solubility but lowers thermal stability
Pyrido[2,3-b]pyrazine derivatives Fused pyridine ring Enhanced π-conjugation for optoelectronic applications

Table 2: Application-Specific Comparison

Compound Key Applications Performance Notes
This compound Kinase inhibition, OLEDs High thermal stability, FGFR1 selectivity
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine Organic synthesis Reactivity in Sonogashira couplings
Pyrido[2,3-b]pyrazine Pharmaceuticals, LEDs Broad bioactivity (e.g., PI3K inhibition)

Thermal and Electronic Properties

  • Thermal Stability : Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br or C–Cl) may lower decomposition temperatures compared to brominated analogs. However, methyl groups could counteract this by increasing molecular rigidity .
  • Electronic Effects : The electron-withdrawing iodine atom enhances electrophilicity at position 7, facilitating nucleophilic substitutions. Methyl groups donate electrons via hyperconjugation, stabilizing the aromatic system .

Biological Activity

7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound notable for its structural features, including an iodine atom at the 7-position and two methyl groups at the 2 and 3 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. Understanding its biological activity is crucial for elucidating its potential therapeutic applications.

  • Molecular Formula : C8H8IN3
  • Molecular Weight : 248.07 g/mol
  • CAS Number : 2089315-56-8

Structural Features

The unique structure of this compound contributes to its biological activity. The presence of iodine and methyl groups may enhance its interaction with biological targets compared to similar compounds.

Compound NameStructural FeaturesUnique Properties
This compoundIodine at position 7, methyl groups at positions 2 and 3Potential kinase inhibitor
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazineBromine at position 2, methyl at position 7Known for FGFR inhibition

Kinase Inhibition

The primary biological activity of this compound is linked to its role as a kinase inhibitor . Kinases are critical enzymes involved in various cellular signaling pathways that regulate cell growth, differentiation, and metabolism. By inhibiting specific kinases, this compound may disrupt these pathways, potentially leading to altered cellular functions.

Preliminary studies suggest that this compound binds specifically to the active sites of kinases. This binding inhibits their activity and affects downstream signaling pathways critical for cellular homeostasis.

Case Studies and Research Findings

  • Antiviral Activity : Research has indicated that compounds structurally similar to this compound exhibit antiviral properties. A study on pyrido[2,3-b]pyrazines found that certain derivatives showed significant inhibition against human cytomegalovirus (HCMV) polymerase with low cytotoxicity profiles (EC50 < 1 μM) .
  • Cell Proliferation Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation by modulating kinase activity. The inhibition of specific kinases has been correlated with reduced cell growth in cancer models .

Biochemical Pathways Affected

The kinase inhibitory activity of this compound suggests its involvement in several critical biochemical pathways:

  • Cell Growth Regulation : By inhibiting kinases involved in cell cycle progression.
  • Signal Transduction : Affecting pathways related to growth factor signaling.
  • Metabolic Processes : Modulating metabolic enzymes through kinase interactions.

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